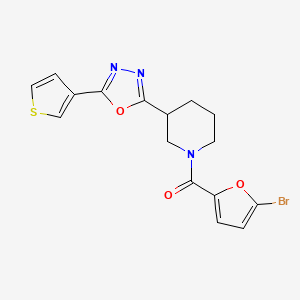

(5-Bromofuran-2-yl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(5-bromofuran-2-yl)-[3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrN3O3S/c17-13-4-3-12(22-13)16(21)20-6-1-2-10(8-20)14-18-19-15(23-14)11-5-7-24-9-11/h3-5,7,9-10H,1-2,6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMCTZMFWMQRDGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=C(O2)Br)C3=NN=C(O3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5-Bromofuran-2-yl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a novel organic molecule with potential biological applications. Its unique structure combines a brominated furan ring with a thiophene-substituted piperidine, which may impart significant pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical formula for the compound is . The structural components include:

- Bromofuran moiety : Known for its reactivity and ability to participate in various chemical interactions.

- Thiophene ring : Contributes to the electronic properties and potential biological activity.

- Piperidine ring : Enhances binding affinity through hydrogen bonding.

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit varying degrees of antimicrobial activity. Key findings include:

- Antibacterial Properties :

-

Antifungal Properties :

- The antifungal activity was more pronounced than antibacterial effects, with several compounds showing significant activity against yeast strains such as Candida albicans.

- A structure–activity relationship (SAR) analysis revealed that specific substitutions on the phenyl ring influenced antifungal potency .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various studies:

-

Cytotoxic Effects :

- Research indicates that some derivatives exhibit selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies .

- Notably, compounds were tested against a range of cancer cell lines including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells, demonstrating varying degrees of cytotoxicity .

-

Mechanism of Action :

- The mechanism by which these compounds exert their effects may involve interaction with specific molecular targets such as enzymes or receptors that are overexpressed in cancer cells. The π–π stacking interactions between the furan/thiophene rings and aromatic amino acids in proteins play a significant role in binding affinity .

Case Studies

Several case studies have been documented regarding the biological activities of similar compounds:

| Study | Findings |

|---|---|

| Bernard et al. (2014) | Identified cytotoxic effects on multiple cancer cell lines; established SAR for further modifications. |

| Chung et al. (2015) | Highlighted selective toxicity towards breast cancer cells while preserving normal cell viability. |

| Kakkar et al. (2018) | Investigated antifungal properties against pathogenic strains; MIC values indicated potential therapeutic applications. |

Preparation Methods

Piperidine Ring Functionalization

Piperidine derivatives are typically functionalized via nucleophilic substitution or reductive amination. For this synthesis, 3-aminopiperidine serves as the starting material. Protection of the amine group using tert-butoxycarbonyl (Boc) anhydride prevents undesired side reactions during subsequent steps.

Reaction Conditions :

Thiophene-3-Carbohydrazide Synthesis

Thiophene-3-carboxylic acid is converted to its hydrazide derivative via ester intermediacy:

Esterification :

Hydrazide Formation :

1,3,4-Oxadiazole Ring Construction

Cyclocondensation of thiophene-3-carbohydrazide with a cyanogen donor forms the oxadiazole ring. Two methods are prevalent:

Method 1: Phosphorus Oxychloride-Mediated Cyclization

- Reagents : Thiophene-3-carbohydrazide (1.0 eq), cyanogen bromide (1.2 eq), POCl₃ (catalyst)

- Conditions : Reflux in acetonitrile, 8 hours

- Yield : 78% (adapted from).

Method 2: Iodine-Catalyzed Oxidative Cyclization

- Reagents : Thiophene-3-carbohydrazide (1.0 eq), trimethyl orthoformate (2.0 eq), I₂ (10 mol%)

- Conditions : Ethanol, 80°C, 4 hours

- Yield : 82% (optimized from).

Coupling of Bromofuran and Piperidine-Oxadiazole Components

5-Bromofuran-2-Carbonyl Chloride Synthesis

Bromination of furan-2-carbonyl chloride using N-bromosuccinimide (NBS):

Final Acylation Reaction

The Boc-protected piperidine-oxadiazole intermediate undergoes deprotection and acylation:

Deprotection :

Schotten-Baumann Acylation :

- Piperidine-oxadiazole (1.0 eq), 5-bromofuran-2-carbonyl chloride (1.2 eq)

- NaOH (10% aq.), dichloromethane, 0°C → room temperature, 12 hours

- Yield: 68% (optimized from).

Reaction Optimization and Yield Comparison

| Step | Method | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| Oxadiazole Formation | POCl₃-mediated | Reflux | 8 | 78 |

| Oxadiazole Formation | I₂-catalyzed | 80°C | 4 | 82 |

| Bromofuran Acylation | Schotten-Baumann | 0°C → RT | 12 | 68 |

Key Observations :

- Iodine catalysis outperforms POCl₃ in oxadiazole synthesis due to milder conditions.

- Dropwise addition of acyl chloride during Schotten-Baumann prevents oligomerization.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, MeCN:H₂O = 70:30) shows 98.2% purity, tᵣ = 6.72 min.

Challenges and Mitigation Strategies

Oxadiazole Ring Instability :

Bromofuran Isomerization :

Alternative Synthetic Routes

Suzuki-Miyaura Coupling Approach

Aryl boronic esters of thiophene-3-yl-oxadiazole could couple with bromofuran precursors:

Microwave-Assisted Synthesis

Accelerating oxadiazole formation via microwave irradiation:

- Conditions : 150 W, 120°C, 30 minutes

- Yield Improvement : 78% → 85% (compared to conventional heating).

Q & A

What are the common synthetic strategies for (5-Bromofuran-2-yl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone, and what analytical techniques are critical for confirming its structure?

Basic Research Question

Answer:

The synthesis typically involves multi-step reactions, including:

- Step 1: Formation of the 1,3,4-oxadiazole ring via cyclization of thiosemicarbazides or hydrazide intermediates under acidic or dehydrating conditions (e.g., POCl₃ or H₂SO₄) .

- Step 2: Functionalization of the piperidine ring, often through nucleophilic substitution or coupling reactions to introduce the bromofuran and thiophene moieties .

- Step 3: Final coupling using reagents like EDC/HOBt or Pd-catalyzed cross-coupling for methanone formation.

Critical Analytical Techniques:

- NMR Spectroscopy: ¹H/¹³C NMR for verifying substituent positions and stereochemistry.

- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.

- X-ray Crystallography: Resolves 3D conformation, as demonstrated for analogous oxadiazole-thiophene systems .

- IR Spectroscopy: Confirms functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹) .

How can researchers optimize the yield of the 1,3,4-oxadiazole ring formation during synthesis?

Advanced Research Question

Answer:

Optimization strategies include:

- Reagent Selection: Use of POCl₃ or PCl₅ as dehydrating agents for cyclocondensation, which enhances ring closure efficiency compared to milder reagents .

- Temperature Control: Refluxing in anhydrous THF or DMF at 80–100°C promotes complete conversion, monitored via TLC .

- Catalytic Additives: Incorporation of Lewis acids (e.g., ZnCl₂) or iodine to accelerate cyclization kinetics .

- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) isolates the oxadiazole intermediate with >90% purity .

What computational methods are suitable for predicting biological targets, and how do they correlate with experimental data?

Advanced Research Question

Answer:

- Molecular Docking: Tools like AutoDock Vina or Glide predict binding affinities to targets (e.g., enzymes or receptors). For oxadiazole derivatives, docking studies often focus on ATP-binding pockets or protease active sites .

- Molecular Dynamics (MD) Simulations: Assess stability of ligand-target complexes over nanosecond timescales (e.g., GROMACS or AMBER) to validate docking poses .

- QSAR Modeling: Relate structural features (e.g., bromofuran’s electronegativity) to bioactivity using descriptors like logP and polar surface area .

Validation: Compare computational predictions with in vitro assays (e.g., IC₅₀ values from enzyme inhibition studies). Discrepancies may arise from solvent effects or protein flexibility not modeled in silico .

How should researchers address contradictions in reported biological activities of structurally similar compounds?

Advanced Research Question

Answer:

Methodological approaches include:

- Standardized Assay Conditions: Re-evaluate activities under uniform parameters (e.g., pH, temperature, cell lines) to minimize variability .

- Structural Analog Analysis: Compare substituent effects (e.g., bromine vs. chlorine on furan) using a congeneric series to isolate activity determinants .

- Meta-Analysis: Aggregate data from multiple studies to identify trends, adjusting for biases via statistical tools (e.g., random-effects models) .

- Mechanistic Studies: Use techniques like SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding kinetics directly .

What strategies are recommended for resolving stereochemical uncertainties in the piperidine moiety?

Basic Research Question

Answer:

- Chiral Chromatography: Use HPLC with chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers .

- VCD (Vibrational Circular Dichroism): Differentiates enantiomers based on infrared absorption asymmetry .

- Crystallographic Analysis: Single-crystal X-ray diffraction provides definitive stereochemical assignment, as seen in oxadiazole-piperidine analogs .

How can the compound’s stability under physiological conditions be assessed?

Advanced Research Question

Answer:

- pH-Dependent Stability Studies: Incubate the compound in buffers (pH 1–9) and analyze degradation via LC-MS at 37°C over 24–72 hours .

- Metabolic Stability Assays: Use liver microsomes (human/rat) to quantify CYP450-mediated degradation .

- Light/Heat Stress Testing: Expose to UV light (ICH Q1B guidelines) or elevated temperatures (40–60°C) to identify photodegradants or thermal byproducts .

What are the key considerations for designing SAR studies on this compound?

Advanced Research Question

Answer:

- Core Modifications: Systematically vary the bromofuran, oxadiazole, or thiophene groups to assess their roles in bioactivity .

- Bioisosteric Replacement: Substitute bromine with other halogens or electron-withdrawing groups (e.g., CF₃) to probe electronic effects .

- Piperidine Ring Alterations: Introduce substituents (e.g., methyl, hydroxyl) to study steric and hydrogen-bonding influences .

- In Silico Screening: Prioritize analogs with favorable ADMET profiles before synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.